molecular formula C3HBrINS B008537 2-Bromo-5-iodothiazole CAS No. 108306-63-4

2-Bromo-5-iodothiazole

Cat. No. B008537
M. Wt: 289.92 g/mol
InChI Key: MWJCQTBRSKINNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-iodothiazole and related compounds often involves halogenation reactions, starting from thiazole precursors. For instance, novel bromo-imidazo[4,5-b]pyridine derivatives were synthesized via a systematic approach that might be relevant for understanding the synthesis strategies of similar bromo- and iodo-thiazole compounds (Jabri et al., 2023). Additionally, a radical approach for synthesizing bromo- and iodomethyl-substituted tetrahydrofurans starting from thiazole derivatives indicates the versatility of halogenated thiazoles in synthetic chemistry (Hartung et al., 2003).

Molecular Structure Analysis

The molecular structure of halogenated thiazoles, including 2-Bromo-5-iodothiazole, can be elucidated using various spectroscopic and crystallographic techniques. The study by Jabri et al. (2023) utilized NMR spectroscopy and monocrystalline X-ray crystallography for structure confirmation, which are critical tools for molecular structure analysis of such compounds.

Chemical Reactions and Properties

Halogenated thiazoles undergo various chemical reactions, leveraging the reactive nature of the halogen atoms. These reactions include coupling reactions, nucleophilic substitutions, and halogen exchange, which are instrumental in further functionalizing the thiazole core for diverse applications. The synthesis and reactions of brominated 2-nitroimidazoles, although not directly related to 2-Bromo-5-iodothiazole, showcase the reactivity of halogenated heterocycles (Palmer & Denny, 1989).

Scientific Research Applications

  • Cancer Research : Bromothiazole derivatives, including those related to 2-Bromo-5-iodothiazole, have been studied for their potential in inhibiting cancer cell growth. For example, new bromothiazole derivatives with amino acids have shown promise in inhibiting colon cancer cell growth and apoptosis (Vale et al., 2017). Similarly, 2-(4-aminophenyl)benzothiazoles have demonstrated potent inhibitory activity against breast cancer cell lines (Shi et al., 1996).

  • Antibiotic Development : Research has also focused on the development of new antibiotics using derivatives of 2-Bromo-5-iodothiazole. For instance, new 6-bromo-imidazo[4,5-b]pyridine derivatives have been identified as potent tyrosyl-tRNA synthetase inhibitors, a potential target for antibiotic therapy (Jabri et al., 2023).

  • DNA Replication Detection : Monoclonal antibodies specific for 5-bromodeoxyuridine, a related compound, can rapidly detect low levels of DNA replication in cultured cells, providing a new tool for detecting DNA replication in vitro (Gratzner, 1982).

  • Herbicide Resistance : In agricultural sciences, transgenic plants expressing a bacterial detoxification gene have achieved herbicide resistance to bromoxynil, a related chemical, showing the potential of bromothiazole derivatives in developing herbicide-resistant crops (Stalker et al., 1988).

Safety And Hazards

2-Bromo-5-iodothiazole is classified as a hazardous compound. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes or skin, rinse cautiously with water .

properties

IUPAC Name

2-bromo-5-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrINS/c4-3-6-1-2(5)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJCQTBRSKINNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546084
Record name 2-Bromo-5-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodothiazole

CAS RN

108306-63-4
Record name 2-Bromo-5-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Stanetty, M Schnürch… - The Journal of Organic …, 2006 - ACS Publications
… 8b A similar result was obtained when 2-bromo-5-iodothiazole (17) was used (entry 16 and Scheme 3). In this case, the initial cross-coupling took place in the 5-position, followed by a …
Number of citations: 75 pubs.acs.org

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